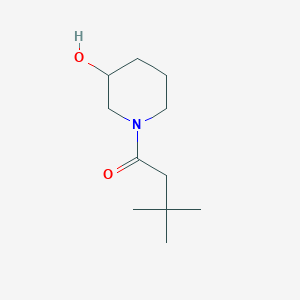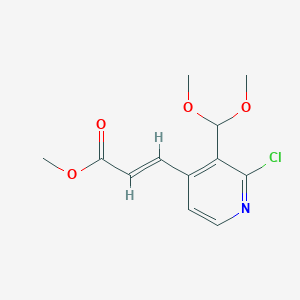
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate
Übersicht
Beschreibung
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate, also known as MCP-acrylate, is a type of acrylate ester that has been used in a variety of scientific applications, including organic synthesis and drug discovery. MCP-acrylate is a versatile compound that offers many advantages in laboratory experiments, including its high solubility, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
Transformations and Syntheses
- Synthesis of Pyridine Derivatives : Research explores the transformations of pyridine compounds into various other chemical structures, indicating the utility of pyridine derivatives in synthesizing complex molecules like imidazo-[1,2-a]pyridines and others, showcasing the chemical versatility of such compounds (Kolar, Tiŝler, & Pizzioli, 1996).
- Diels-Alder Reactions : Another study discusses the use of bis(chloromethyl)pyridines in Diels-Alder reactions, a fundamental synthetic strategy that might be relevant to the types of chemical manipulations possible with the subject compound (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
- Spectroscopic Characterisation : The spectroscopic and optical characterisation of substituted acrylonitriles, including those with pyridine moieties, highlights their potential in materials science and optical applications, suggesting a research avenue for related compounds (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011).
Chemical Properties and Applications
- One-Pot Syntheses : The facilitation of one-pot syntheses leading to pyrazolyl-substituted pyridines underlines the strategic importance of similar compounds in streamlining chemical syntheses, which might be applicable to the compound (Latif, Rady, & Döupp, 2003).
- Catalytic Applications : A study on the synthesis of isomeric intermediates for potential use in fluorescence and anti-cancer activity hints at the broader implications of pyridine-acrylate compounds in pharmaceuticals and materials science (Irfan et al., 2021).
Eigenschaften
IUPAC Name |
methyl (E)-3-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-16-9(15)5-4-8-6-7-14-11(13)10(8)12(17-2)18-3/h4-7,12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCWUJAEGGFRO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=C(C=CN=C1Cl)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



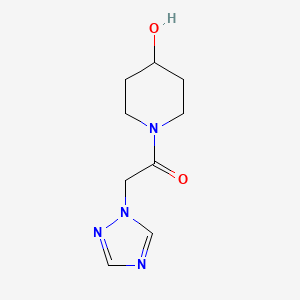
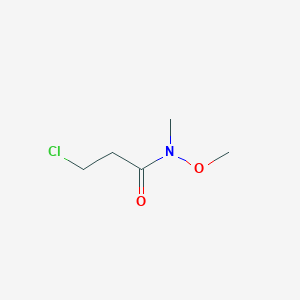
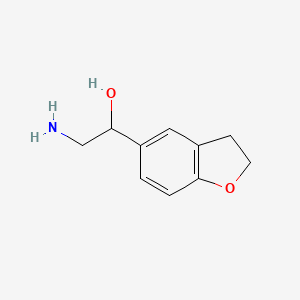
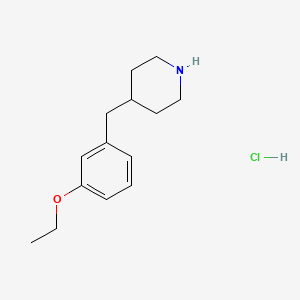
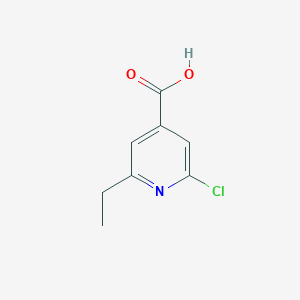
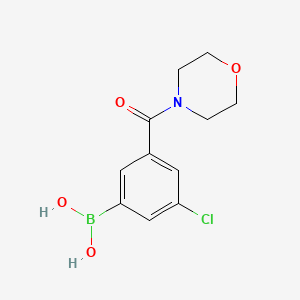

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
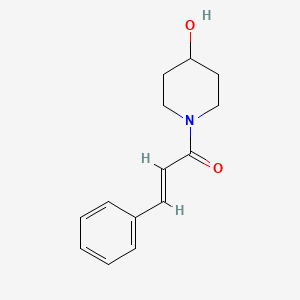
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)



